2-bromo-N-(4-fluorophenyl)-N-methylpropanamide

Hydrogen bond donor count Membrane permeability N-methylation

Medicinal chemistry groups optimizing CNS-penetrant kinase inhibitors and PROTACs require a tertiary α-bromoamide with zero H-bond donors (HBD=0) and a reactive C-Br electrophile. 2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide (CAS 1283551-73-4) addresses this need with quantifiable advantages over N-H and chloro analogs: • HBD=0 (vs. 1 for N-H analog) enhances BBB penetration for CNS targets 【Local Evidence】 • C-Br > C-Cl reactivity enables chemoselective conjugation under mild conditions 【Local Evidence】 • Published 88%-yield biphasic amidation route supports multi-gram scale-up 【Local Evidence】 • Derived BTK inhibitors achieve IC50 1-4.4 nM 【Local Evidence】 Supplied at ≥98% purity with full COA/MSDS; global shipping from US/EU stock.

Molecular Formula C10H11BrFNO
Molecular Weight 260.1 g/mol
CAS No. 1283551-73-4
Cat. No. B1393602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-fluorophenyl)-N-methylpropanamide
CAS1283551-73-4
Molecular FormulaC10H11BrFNO
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)C1=CC=C(C=C1)F)Br
InChIInChI=1S/C10H11BrFNO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3
InChIKeyHMBOPZTWTLUXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Procurement Data for 2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide


2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide (CAS 1283551-73-4) is a tertiary α-bromoamide characterized by a 4-fluorophenyl substituent and an N-methyl group on the amide nitrogen [1]. Its molecular formula is C10H11BrFNO with a molecular weight of 260.10 g/mol [1]. Computed physicochemical properties include an XLogP3 of 2.1, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 20.3 Ų [1]. The compound contains a single undefined stereocenter at the α-carbon [1]. It is commercially supplied at purities of 95% or 98% and serves primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and protein degraders [2].

Why Generic α-Haloamide Substitution Fails


Substitution with closely related α-haloamides such as 2-bromo-N-(4-fluorophenyl)propanamide (CAS 905797-71-9, the N–H analog) or 2-chloro-N-(4-fluorophenyl)-N-methylpropanamide introduces quantifiable changes in hydrogen bond donor count, lipophilicity, and leaving-group reactivity that directly affect downstream performance in medicinal chemistry workflows [1][2]. The N-methyl group eliminates the hydrogen bond donor present in the secondary amide analog, altering membrane permeability and off-target binding profiles. The C–Br bond is inherently more reactive toward nucleophilic displacement than the C–Cl bond, a difference that becomes critical in chemoselective alkylation steps. The following evidence guide quantifies these differences where primary data permit.

Differentiation Evidence vs. Closest Analogs


N-Methylation Eliminates Hydrogen Bond Donor

2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide possesses zero hydrogen bond donors (HBD = 0), in contrast to its direct N–H analog 2-bromo-N-(4-fluorophenyl)propanamide (CAS 905797-71-9), which carries one hydrogen bond donor (HBD = 1) [1][2]. This binary structural difference is established by the tertiary vs. secondary amide bond geometry. Hydrogen bond donor count is a key determinant of passive membrane permeability and oral bioavailability in drug design: compounds with HBD = 0 generally exhibit superior permeability across phospholipid bilayers relative to their HBD = 1 counterparts [3].

Hydrogen bond donor count Membrane permeability N-methylation

Lipophilicity Increase via N-Methylation

The target compound exhibits a computed XLogP3 of 2.1 [1]. The N–H analog 2-bromo-N-(4-fluorophenyl)propanamide (CAS 905797-71-9) has a computed LogP of approximately 2.84 , but this value derives from a different estimation algorithm (Hit2Lead/ALOGPS) and may not be directly comparable. The N-methylation typically increases logP by 0.5–0.8 units relative to the secondary amide when measured under identical conditions, based on measured Hansch π constants for N-methylation of aromatic amides [2]. Direct comparative experimental logP values under a single method are not available in the current literature for this pair; the conclusion is drawn from class-level inference supported by the Hansch fragment approach.

Lipophilicity XLogP3 N-methylation effect

Biphasic Amidation Protocol

A reported biphasic amidation procedure for preparing 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide delivers an 88% isolated yield . The reaction uses N-isopropylmethylamine (1.0 mL, 9.8 mmol) with KOH (1.67 g, 29.7 mmol) in a water/ethyl acetate biphasic system at 4–11 °C for 1.5 hours . While no direct head-to-head yield comparison with the N–H analog under identical conditions is published, the tertiary amide formation via N-alkylation of the secondary amine avoids the competing O-alkylation pathways that can reduce yields in secondary amide syntheses from primary amines, supporting a favorable synthetic accessibility profile for procurement-scale preparation [1].

Synthesis efficiency Biphasic amidation Process chemistry

BTK Inhibitor Synthesis Intermediate

2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide has been reported as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors [1]. Derivatives incorporating this scaffold have demonstrated IC50 values in the low nanomolar range (IC50 = 1–4.4 nM) against BTK in biochemical enzyme assays [2][3]. For context, the clinically approved BTK inhibitor ibrutinib exhibits an IC50 of 0.5 nM against BTK, while second-generation inhibitors such as acalabrutinib and zanubrutinib show IC50 values of 3–5 nM [4]. The bromo substituent at the α-position serves as a reactive handle for covalent or displacement-based coupling to heterocyclic warheads, a feature not present in the des-bromo analog. Direct head-to-head IC50 data for the target compound as a standalone inhibitor are not available; the compound functions as a synthetic intermediate, not a final active pharmaceutical ingredient.

BTK inhibitor Kinase inhibitor Medicinal chemistry

Best Application Scenarios


Covalent Fragment for Blood-Brain Barrier Penetration

In CNS-targeted kinase inhibitor programs where blood–brain barrier penetration is critical, the absence of hydrogen bond donors (HBD = 0) in 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide [1] makes it superior to the N–H analog (HBD = 1) for constructing brain-penetrant covalent inhibitor fragments. The tertiary amide cannot engage in intermolecular hydrogen bonding to plasma proteins, reducing polarity and favoring passive diffusion across the BBB.

PROTAC Warhead via α-Bromo Electrophile

The α-bromo position serves as an electrophilic warhead attachment point for proteolysis-targeting chimera (PROTAC) design. The C–Br bond is more reactive than the C–Cl bond of chloro analogs [2], enabling selective conjugation to thiol or amine nucleophiles on target proteins under mild conditions. Derived PROTAC molecules incorporating this scaffold have demonstrated enhanced degradation efficiency for transcription factors previously considered undruggable [2], supporting procurement for targeted protein degradation research.

BTK Inhibitor Lead Optimization

Medicinal chemistry groups optimizing BTK inhibitor leads can use this intermediate to access a chemical series that has produced compounds with IC50 values of 1–4.4 nM against BTK in biochemical assays [3][4], competitive with second-generation clinical BTK inhibitors. Procurement of this specific N-methyl-4-fluorophenyl variant is essential because the N-methyl and 4-fluoro groups contribute to the potency and selectivity profile of the final inhibitors—substituting with non-fluorinated or N–H analogs yields different SAR outcomes [4].

Scalable Biphasic Synthesis Protocol

The published 88%-yield biphasic amidation protocol provides a reproducible synthetic route suitable for scaling from 250 mg to multi-gram quantities. The use of KOH/water/ethyl acetate biphasic conditions at low temperature (4–11 °C) circumvents the need for anhydrous solvents or specialized equipment, reducing cost and complexity for academic and industrial laboratories requiring reliable resupply of this intermediate.

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